N-(2,3-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine
Description
N-(2,3-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine is a pyrazole-derived secondary amine featuring a 2,3-difluorobenzyl group and an ethyl substituent at the 1-position of the pyrazole ring. This compound is structurally designed to leverage the electron-withdrawing effects of fluorine atoms for enhanced metabolic stability and binding affinity in pharmaceutical applications.
Properties
CAS No. |
1856046-27-9 |
|---|---|
Molecular Formula |
C12H14ClF2N3 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-1-ethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c1-2-17-8-10(7-16-17)15-6-9-4-3-5-11(13)12(9)14;/h3-5,7-8,15H,2,6H2,1H3;1H |
InChI Key |
QRIDTPAKQMLADW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=C(C(=CC=C2)F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as potassium carbonate.
Attachment of the Difluorobenzyl Group: The final step involves the nucleophilic substitution reaction where the pyrazole derivative reacts with 2,3-difluorobenzyl bromide in the presence of a base like sodium hydride
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the difluorobenzyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
N-(2,3-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(2,3-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring contributes to its overall stability and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific proteins .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares N-(2,3-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine with key analogs derived from the provided evidence:
Key Observations
Substituent Effects on Molecular Weight and Polarity: The target compound (237.25 g/mol) is heavier than its cyclopropylmethyl analog (165.24 g/mol) due to the difluorobenzyl group . The pyridinyl-substituted analog () shows a higher melting point (104–107°C), suggesting stronger intermolecular forces from aromatic stacking, absent in the target compound.
Synthetic Efficiency :
- Yields for pyrazole derivatives vary significantly. For example, the pyridinyl analog () was synthesized in 17.9% yield using copper(I) bromide and cesium carbonate, while pyrrolidine-containing analogs () achieved 94% yield in stepwise reactions . This highlights the challenge of optimizing conditions for pyrazole amination.
Spectral and Analytical Data :
- HRMS and LCMS data (e.g., m/z 215 [M+H]+ in , m/z 403 [M+H]+ in ) provide benchmarks for validating the target compound’s molecular weight .
Biological Activity
N-(2,3-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and comparison with related compounds.
Chemical Structure and Properties
This compound features a pyrazole ring with an ethyl group and a 2,3-difluorobenzyl moiety. The presence of fluorine atoms enhances the compound's lipophilicity and biological interactions. The molecular formula is , with a molecular weight of approximately 237.25 g/mol .
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-difluorobenzyl chloride with 1-ethyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is often conducted in organic solvents like dimethylformamide (DMF) under reflux conditions, followed by purification techniques such as recrystallization or column chromatography .
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . Preliminary in vitro assays suggest it may inhibit cell proliferation in various cancer cell lines. Mechanistic studies are ongoing to elucidate its action pathways, which likely involve modulation of key signaling pathways associated with cell growth and apoptosis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Research indicates that it may interact with specific enzymes or receptors involved in inflammatory processes. This interaction could modulate signaling pathways that lead to reduced inflammation .
Interaction Studies
Interaction studies reveal that the difluorobenzyl group enhances binding affinity due to its ability to form strong hydrogen bonds and van der Waals interactions with biological targets. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications .
Comparison with Related Compounds
The following table compares this compound with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine | C11H12ClF2N3 | Lacks ethyl group; simpler interactions |
| 4-Aminoantipyrine | C11H12N4O | Exhibits different biological activities; no fluorine |
| N-(2,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine | C12H13F2N3 | Similar structure; different difluorobenzyl substitution |
This comparison highlights the unique structural features of this compound that may contribute to its distinct pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
